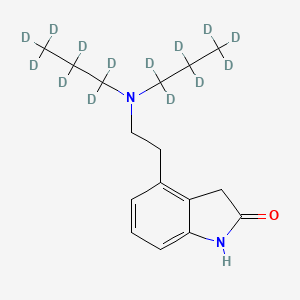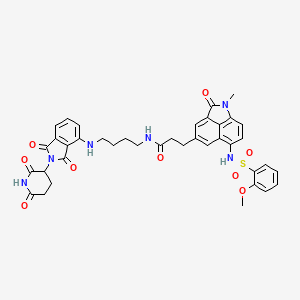
20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt: is a synthetic steroidal compound used primarily in scientific research. It is a deuterium-labeled derivative of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt, which is a metabolite of pregnenolone. This compound is often utilized in studies involving steroid metabolism and function due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt typically involves multiple steps, starting from pregnenoloneThe final step involves the sulfation of the hydroxyl group at the 3-position to produce the sulfate ester, which is then converted to its sodium salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced instrumentation for monitoring and controlling the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt is used as a tracer in studies involving steroid metabolism and synthesis. Its stable isotope labeling allows for precise tracking of metabolic pathways and reaction intermediates .
Biology: In biological research, this compound is used to study the role of steroid sulfates in cellular processes. It helps in understanding the mechanisms of steroid hormone action and their effects on cellular functions .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of steroidal drugs. It aids in the development of new therapeutic agents targeting steroid-related pathways .
Industry: In the industrial sector, this compound is used in the development of diagnostic assays and analytical methods for detecting and quantifying steroid metabolites in biological samples .
Mecanismo De Acción
The mechanism of action of 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt involves its interaction with steroid receptors and enzymes involved in steroid metabolism. The compound acts as a substrate for sulfotransferases, which catalyze the sulfation of steroids. This modification affects the biological activity and metabolism of the steroid, influencing various cellular processes and signaling pathways .
Comparación Con Compuestos Similares
- 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt
- Pregnenolone 3-Sulfate Sodium Salt
- Dehydroepiandrosterone (DHEA) Sulfate Sodium Salt
Comparison: 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, this compound provides enhanced sensitivity and accuracy in analytical assays. Additionally, its deuterium labeling can influence the compound’s metabolic stability and reactivity, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C21H33NaO5S |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1D3,13D,17D; |
Clave InChI |
JLKPXOMJAHGBHE-AWFFXMDESA-M |
SMILES isomérico |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)[C@]([2H])(C([2H])([2H])[2H])O.[Na+] |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


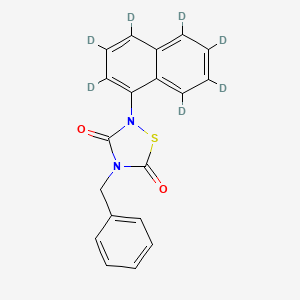

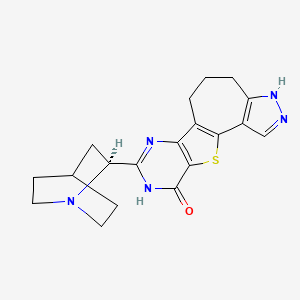
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


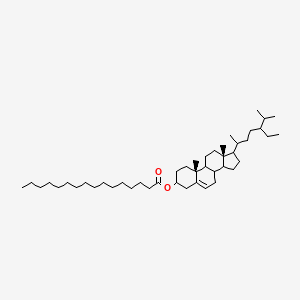
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
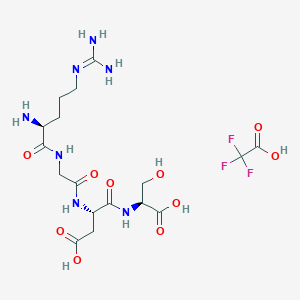
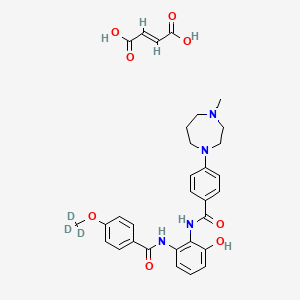
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
